HPC2 protein
Description
Properties
CAS No. |
148998-27-0 |
|---|---|
Molecular Formula |
C109H187N11O80 |
Synonyms |
HPC2 protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Prognosis
HPC2 has been identified as a potential prognostic biomarker in various cancers, notably nasopharyngeal carcinoma (NPC). Research indicates that high expression levels of HPC2 correlate with poor clinical outcomes. A study involving 180 NPC samples demonstrated that:
- High HPC2 Expression : Found in 48.3% of samples, significantly associated with advanced T stage (p=0.032), N stage (p=0.006), and overall clinical stage (p=0.003).
- Survival Analysis : Kaplan-Meier analysis revealed that patients with high HPC2 expression had lower cumulative rates of overall survival (OS), recurrence-free survival (RFS), and distant metastasis-free survival (DMFS) .
The findings suggest that HPC2 could serve as an independent prognostic factor for OS (hazard ratio [HR], 3.175; 95% confidence interval [CI], 1.648–6.116) .
Genetic Studies and Polymorphisms
HPC2 is also implicated in genetic susceptibility to prostate cancer through specific polymorphisms within the gene. The two common coding polymorphisms, Ser→Leu at position 217 and Ala→Thr at position 541, have been studied for their association with prostate cancer risk:
- Polymorphism Frequencies : Studies showed no significant difference in the frequencies of these variants among prostate cancer patients compared to controls; however, the Thr541 variant was more frequent in benign prostatic hyperplasia cases.
- Increased Risk : The Val622 mutation was associated with nearly three-fold increased risk of prostate cancer compared to non-carriers .
Mechanistic Insights into Tumorigenesis
HPC2 functions as a transcriptional repressor, influencing proto-oncogenes such as c-myc. Overexpression of wild-type HPC2 leads to decreased c-myc expression, indicating its role in suppressing oncogenic pathways . Furthermore, HPC2's interaction with other proteins like KyoT2 enhances its regulatory functions, contributing to cellular responses during tumorigenesis .
Therapeutic Targeting
Given its critical role in cancer progression, HPC2 presents a promising target for therapeutic interventions:
- Targeted Therapies : Developing drugs that modulate HPC2 expression or function could provide new avenues for treating cancers characterized by high HPC2 levels.
- Combination Therapies : Combining HPC2-targeted therapies with existing treatments may enhance efficacy against resistant cancer types.
Data Summary
| Application Area | Findings/Implications |
|---|---|
| Cancer Prognosis | High HPC2 expression correlates with poor survival outcomes in NPC |
| Genetic Association | Specific polymorphisms linked to prostate cancer susceptibility |
| Mechanistic Insights | Functions as a transcriptional repressor affecting oncogenes like c-myc |
| Therapeutic Potential | Potential target for novel cancer therapies and combination treatments |
Case Study 1: Nasopharyngeal Carcinoma
A cohort study analyzed the expression of HPC2 in NPC samples and found that high levels were significantly associated with advanced disease stages and poorer patient outcomes.
Case Study 2: Prostate Cancer
Research on the HPC2/ELAC2 gene variants showed their association with increased prostate cancer risk, providing insights into genetic predispositions for the disease.
Comparison with Similar Compounds
Key Findings :
- Functional Redundancy vs. Specificity : While CBX proteins share roles in PRC1-mediated gene silencing, HPC2/CBX4 uniquely integrates SUMOylation and hypoxia signaling pathways, enhancing tumor angiogenesis in HCC .
- Cancer Prognosis: Unlike CBX7 (a tumor suppressor in breast cancer), HPC2/CBX4 is oncogenic, with high expression linked to metastasis and resistance to therapies like sorafenib in HCC .
Comparison with HIR Complex Proteins
In Saccharomyces cerevisiae, Hpc2 is part of the HIR complex (Hir1, Hir2, Hir3, Hpc2), which represses histone gene transcription. Structural and functional contrasts with human HPC2/CBX4 include:
Key Insight : Yeast Hpc2’s CDI domain recruits the HIR complex to histone loci, whereas human HPC2/CBX4 relies on PRC1 interactions for oncogenic functions, highlighting evolutionary divergence .
Comparison with Calcium-Binding Homologs
The calcium-binding properties of HPC2 differ from its homolog SUPC2 (a structural variant or splice isoform):
| Parameter | HPC2 C-EF | SUPC2 C-EF |
|---|---|---|
| Ca²⁺-Binding Affinity | Lower affinity | Higher affinity |
| Binding Sites | EF-hand region only | EF-hand region only |
| Structural Impact | Flexible C-terminal tail | Stable C-core domain |
Functional Implication : SUPC2’s stronger Ca²⁺ binding may stabilize its interactions in signaling pathways, whereas HPC2’s weaker affinity allows dynamic regulation in chromatin remodeling .
Clarification on HPC2/ELAC2 in Prostate Cancer
A distinct gene, ELAC2, is sometimes referred to as HPC2 in prostate cancer studies. Unlike CBX4, ELAC2 encodes a tRNA endonuclease. Key differences:
Note: Misuse of the "HPC2" acronym for ELAC2 in prostate studies has led to confusion; this article focuses on CBX4 unless specified .
Preparation Methods
Bacterial Expression in Escherichia coli
The most widely adopted method for HPC2 production involves recombinant expression in E. coli. A pHis-Parallel1 vector encoding residues 2–529 of human HPC2 is transformed into E. coli BL21 (DE3) cells. Cultures are grown in Luria-Bertani (LB) medium at 37°C until reaching an optical density (OD600) of 0.6, followed by induction with 5 µM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 12–16 hours to enhance soluble protein yield. This system achieves approximately 3 mg of HPC2 per liter of culture under optimized conditions.
Key Advantages :
Challenges :
-
Risk of inclusion body formation without temperature optimization.
-
Post-translational modifications (e.g., sumoylation) may require eukaryotic systems.
Purification Strategies for HPC2
Immobilized Metal Affinity Chromatography (IMAC)
HPC2 harbors an N-terminal hexahistidine (His6) tag, enabling purification via nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Post-lysis in 50 mM sodium phosphate (pH 8.0), 300 mM NaCl, and 10% glycerol, the supernatant is loaded onto a Ni-NTA column equilibrated with lysis buffer containing 10 mM 2-mercaptoethanol. Contaminants are removed using 20 mM imidazole, and HPC2 is eluted with a 20–250 mM imidazole gradient.
Table 1: Ni-NTA Purification Parameters for HPC2
| Parameter | Value |
|---|---|
| Column dimensions | 8 × 3 cm |
| Binding buffer | 50 mM NaPO₄, 300 mM NaCl, 10% glycerol |
| Wash buffer | 20 mM imidazole in binding buffer |
| Elution buffer | 250 mM imidazole in binding buffer |
| Yield | ~3 mg/L culture |
Size Exclusion Chromatography (SEC) for Polishing
Following IMAC, SEC using matrices like WorkBeads™ 40 SEC (40 µm resin) refines purity by separating HPC2 based on hydrodynamic radius. A typical protocol employs a 120 mL column equilibrated with 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM dithiothreitol (DTT), achieving >95% purity.
Optimization of HPC2 Solubility and Stability
Buffer Composition
HPC2 stability is maximized in buffers containing 10% glycerol, 1 mM DTT, and protease inhibitors (e.g., 1 µg/mL leupeptin, 1 mM PMSF). For nuclear magnetic resonance (NMR) studies, 10% D₂O and 50 mM NaCl in 20 mM HEPES (pH 7.0) prevent aggregation.
Detergent Screening for Membrane-Associated Complexes
While HPC2 is primarily soluble, interactions with membrane-bound partners may necessitate detergents. Surfact-Amps™ 20 (0.1% w/v) maintains solubility without disrupting PRC1 assembly.
Functional Validation and Quality Control
SDS-PAGE and Western Blotting
Purity is assessed via 10% SDS-PAGE, with HPC2 migrating at ~70 kDa. Western blotting using anti-HA (1:1000) or anti-His6 (1:2000) antibodies confirms identity.
Activity Assays
HPC2’s SUMO E3 ligase activity is validated using in vitro sumoylation assays with human cystathionine β-synthase (CBS) as a substrate. Reactions containing SUMO-1, E1/E2 enzymes, and ATP are analyzed by immunoblotting for SUMO-conjugated CBS.
Table 2: Functional Assay Conditions for HPC2
| Component | Concentration |
|---|---|
| HPC2 | 0.5 µM |
| CBS | 1 µM |
| SUMO-1 | 5 µM |
| ATP | 2 mM |
| Incubation time | 1 hour at 30°C |
Challenges and Troubleshooting
Proteolytic Degradation
Inclusion of protease inhibitors (e.g., 1 mM PMSF) during lysis and 5 mM EDTA in storage buffers mitigates degradation. For prolonged storage, flash-freezing in liquid nitrogen with 10% glycerol is recommended.
Aggregation During Concentration
Ultrafiltration using 30 kDa centrifugal concentrators at 4°C prevents aggregation, maintaining HPC2 at ≤1 mg/mL in low-salt buffers.
Alternative Expression Systems
Q & A
Q. What experimental methods are recommended to quantify HPC2 protein expression in human tissue samples, and how can these be standardized?
Immunohistochemistry (IHC) using validated antibodies and H-score quantification is widely employed to assess HPC2 expression in clinical samples. The H-score integrates staining intensity (0–3) and percentage of positive cells (0–100%), providing a semi-quantitative measure (e.g., 0–300 scale). Receiver operating characteristic (ROC) curves can determine optimal cutoff values for distinguishing high vs. low expression in prognostic studies . Standardization requires inter-observer validation, inclusion of positive/negative controls, and adherence to NIH reporting guidelines for preclinical research .
Q. How can researchers assess the clinical significance of HPC2 expression in nasopharyngeal carcinoma (NPC)?
Survival analysis using Kaplan-Meier curves (log-rank test) and Cox proportional hazards models is critical for evaluating correlations between HPC2 expression and clinical outcomes (e.g., overall survival, recurrence-free survival). Studies show high HPC2 expression correlates with advanced T/N stages, metastasis, and poor prognosis in NPC. Stratification by clinical stage (e.g., III–IV) and multivariate analysis controlling for confounding variables (e.g., age, treatment) are essential to confirm HPC2 as an independent prognostic marker .
Q. What are the primary biological functions of HPC2 in cellular processes?
HPC2 functions as a subunit of Polycomb Repressive Complex 1 (PRC1), regulating chromatin compaction and gene silencing via histone H2A ubiquitination. In S. cerevisiae, it is part of the HIR complex, repressing histone gene transcription through conserved domains (CDI and CDII). CDI recruits the HIR complex to histone promoters, while CDII stabilizes protein interactions. These roles are evolutionarily conserved, with homologs in humans (UBN1) and S. pombe (Hip4) .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory data on HPC2’s role in cancer progression across different populations?
Contradictions, such as the Ser217Leu polymorphism’s association with prostate cancer in Turkish but not Finnish populations, require meta-analyses with stratified cohorts (ethnicity, disease subtype) and functional validation. Genome-wide association studies (GWAS) combined with in vitro assays (e.g., CRISPR knock-in/knockout models) can clarify context-dependent mechanisms. Reporting should adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure methodological rigor .
Q. What experimental strategies can resolve discrepancies in HPC2’s molecular mechanisms across model systems?
Structure-function studies using mutagenesis (e.g., CDI/CDII domain deletions) and chromatin immunoprecipitation (ChIP) can dissect HPC2’s role in histone gene regulation vs. heterochromatin silencing. In S. cerevisiae, separation-of-function mutants revealed that CDI is essential for histone repression but not for other HIR-dependent phenotypes, suggesting pathway-specific roles. Cross-species comparisons (human, yeast) and cryo-EM for structural insights are recommended .
Q. How can researchers optimize nanoparticle-protein interaction studies involving HPC2 for therapeutic applications?
Computational models predicting HPC2’s interaction with nanoparticle surfaces should integrate physicochemical properties (e.g., charge, hydrophobicity) and systematic binding assays. High-throughput screens using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate predictions. This approach aids in designing nanoparticles that minimize off-target effects or engineer specific protein-nanoparticle interfaces for targeted therapies .
Methodological Considerations
- Data Contradictions : Use stratified survival analysis (e.g., by TNM stage) to isolate HPC2’s prognostic impact in specific subgroups .
- Functional Validation : Combine IHC with in vitro assays (e.g., siRNA knockdown in NPC cell lines) to confirm HPC2’s role in tumor angiogenesis or metastasis .
- Evolutionary Conservation : Leverage bioinformatics tools (e.g., multiple sequence alignment) to identify conserved domains and infer functional homology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
